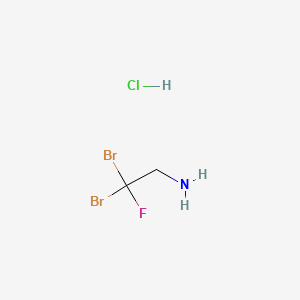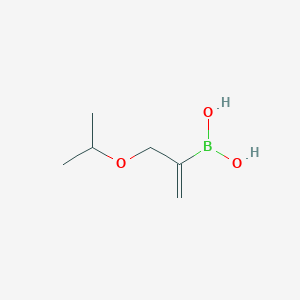
3-Methoxypyrrolidine-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxypyrrolidine-1-carbonyl chloride is a chemical compound with the molecular formula C6H10ClNO2 and a molecular weight of 163.6 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a methoxy group at the 3-position and a carbonyl chloride functional group at the 1-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxypyrrolidine-1-carbonyl chloride typically involves the reaction of 3-methoxypyrrolidine with phosgene (carbonyl chloride) under controlled conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of phosgene. The reaction mixture is usually cooled to maintain a low temperature, as phosgene is highly reactive and can decompose at higher temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining precise control over the reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxypyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form 3-methoxypyrrolidine-1-carboxylic acid.
Reduction: The compound can be reduced to 3-methoxypyrrolidine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: The reaction is performed in aqueous acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
3-Methoxypyrrolidine-1-carboxylic acid: Formed by hydrolysis.
3-Methoxypyrrolidine: Formed by reduction.
Aplicaciones Científicas De Investigación
3-Methoxypyrrolidine-1-carbonyl chloride is used in various scientific research applications, including:
Organic synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical research: As an intermediate in the synthesis of potential drug candidates.
Material science: In the preparation of functionalized polymers and materials.
Biological studies: As a reagent for the modification of biomolecules.
Mecanismo De Acción
The mechanism of action of 3-Methoxypyrrolidine-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent . The methoxy group at the 3-position can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxypyrrolidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
3-Methoxypyrrolidine: Lacks the carbonyl chloride group, making it less reactive.
Pyrrolidine-1-carbonyl chloride: Lacks the methoxy group, affecting its reactivity and selectivity.
Uniqueness
3-Methoxypyrrolidine-1-carbonyl chloride is unique due to the presence of both the methoxy group and the carbonyl chloride group. This combination imparts distinct reactivity and selectivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Propiedades
Número CAS |
1214285-45-6 |
|---|---|
Fórmula molecular |
C6H10ClNO2 |
Peso molecular |
163.60 g/mol |
Nombre IUPAC |
3-methoxypyrrolidine-1-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO2/c1-10-5-2-3-8(4-5)6(7)9/h5H,2-4H2,1H3 |
Clave InChI |
OOCJQEKBFZXKFT-UHFFFAOYSA-N |
SMILES canónico |
COC1CCN(C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1R,5S,7r)-3-oxabicyclo[3.3.1]nonan-7-yl]methanamine hydrochloride](/img/structure/B13459939.png)
amine](/img/structure/B13459945.png)
![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B13459952.png)
![N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13459958.png)

![6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13459969.png)


![Methyl 3-(bromomethyl)-5-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B13459992.png)

![1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine](/img/structure/B13460010.png)


![[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate](/img/structure/B13460023.png)
